Gallium(III) sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

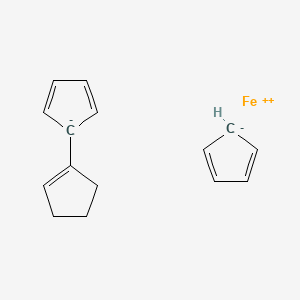

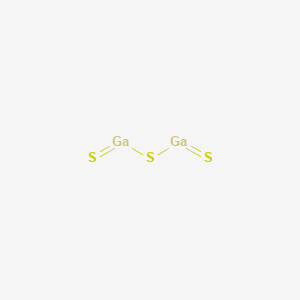

Gallium(III) sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. The compound exists in several polymorphic forms, including α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic), with the alpha form being yellow .

Applications De Recherche Scientifique

Gallium(III) sulfide has a wide range of scientific research applications:

Optoelectronics: It is used in the fabrication of photodetectors, field-effect transistors, and other optoelectronic devices.

Energy Storage: The compound is utilized in energy storage devices, including lithium-ion batteries.

Catalysis: This compound nanostructures have been employed as hydrogen evolution catalysts.

Thin Films: It is used in the preparation of thin films for electronic and solar cell applications.

Gas Sensors: The compound is also used in the fabrication of gas sensors on both flexible and rigid substrates.

Mécanisme D'action

Target of Action

Gallium(III) sulfide, with the chemical formula Ga2S3, is a compound of sulfur and gallium . It is primarily used in electronics and photonics due to its properties as a semiconductor . .

Mode of Action

It is known that gallium(iii) compounds can target the essential transcription enzyme rna polymerase, suppressing rna synthesis and resulting in reduced metabolic rates and energy utilization .

Biochemical Pathways

It is known that gallium(iii) compounds can interfere with microbial acquisition and use of iron, which is a critical component of many biological processes .

Result of Action

It is known that gallium(iii) compounds can suppress rna synthesis, which can lead to reduced metabolic rates and energy utilization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound decomposes at high temperatures, forming a non-stoichiometric sulfide . It also reacts with water and slowly decomposes in moist air, forming hydrogen sulfide . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

The nonlinear optical (NLO) properties of two-dimensional (2D) materials like Gallium(III) sulfide are fascinating for fundamental physics and optoelectronic device development . The advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

Méthodes De Préparation

Gallium(III) sulfide can be synthesized through various methods:

Elemental Reaction: One common method involves reacting gallium with sulfur at high temperatures.

Hydrogen Sulfide Method: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures.

Solid-State Reaction: This compound can also be prepared by reacting gallium chloride (GaCl₃) with sodium sulfide (Na₂S) in a solid-state reaction.

Gallium Iodide Method: A process for preparing extrapure this compound involves reacting gallium(III) iodide with sulfur in an evacuated two-zone furnace.

Analyse Des Réactions Chimiques

Gallium(III) sulfide undergoes various chemical reactions:

Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Acid Reactions: This compound dissolves in aqueous acids, slowly decomposing in moist air to form hydrogen sulfide (H₂S).

Reactions with Potassium Sulfide: It dissolves in aqueous solutions of potassium sulfide (K₂S) to form complex anions such as K₈Ga₄S₁₀.

Formation of Ternary Sulfides: This compound reacts with metal sulfides to form ternary sulfides like CdGa₂S₄.

Comparaison Avec Des Composés Similaires

Gallium(III) sulfide can be compared with other similar compounds:

Gallium(II) Sulfide (GaS): Unlike this compound, gallium(II) sulfide contains gallium in the +2 oxidation state and has different structural and electronic properties.

Zinc Sulfide (ZnS): This compound shares structural similarities with zinc sulfide, particularly in its gamma form, which is isostructural with sphalerite (zinc blende).

Aluminium Sulfide (Al₂S₃): The alpha and beta forms of this compound are isostructural with their aluminium analogues, highlighting similarities in crystal structure.

Propriétés

IUPAC Name |

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBMGHMPOIFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ga]S[Ga]=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2S3 |

Source

|

| Record name | gallium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the different synthesis methods for Gallium(III) sulfide, and what are their advantages and disadvantages?

A1: Ga2S3 can be synthesized through several methods, each with its own set of pros and cons:

- Single-Source Precursors: Organometallic complexes like Gallium(III) dithiocarbamates can be used as precursors for the synthesis of nano-sized Ga2S3. [] This method allows for controlled synthesis of nanoparticles with specific properties.

- Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes hexakis(dimethylamido)digallium and hydrogen sulfide plasma to deposit high-quality, crystalline Ga2S3 thin films at relatively low temperatures. [] PE-ALD offers excellent control over film thickness, composition, and conformality, making it suitable for applications in energy storage and optoelectronics.

Q2: How does the structure of this compound influence its properties and potential applications?

A: Ga2S3 commonly exists in a layered structure, which contributes to its ion exchange properties, making it a promising material for applications like ion-conducting electrolytes. [] Furthermore, Ga2S3 can be synthesized in various forms, including nanoparticles [] and thin films, [] allowing for tailored properties and applications. For instance, nano-Ga2S3 exhibits enhanced surface area and quantum confinement effects, beneficial for catalytic and optoelectronic applications.

Q3: What are the potential applications of this compound in energy storage devices?

A: Ga2S3 has been investigated as an active material in lithium secondary batteries. [] Its layered structure could facilitate lithium-ion intercalation and diffusion, crucial for battery performance. Furthermore, the development of high-quality Ga2S3 thin films via PE-ALD [] opens up opportunities for its use in thin-film batteries and other energy storage devices.

Q4: Has the biocompatibility of this compound been explored, and what are the implications?

A4: While the provided abstracts do not directly address the biocompatibility of Ga2S3, it's worth noting that Gallium-based compounds have shown potential in biomedical applications. For instance, Gallium nitrate is used clinically for treating hypercalcemia of malignancy. Further research is needed to assess the biocompatibility and potential biomedical applications of Ga2S3.

Q5: What analytical techniques are commonly used to characterize this compound?

A5: Characterization of Ga2S3 often involves a combination of techniques:

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Ga2S3. Both single-crystal XRD [] and powder XRD [, ] are employed depending on the sample form.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 23Na NMR, can provide insights into the local atomic structure of amorphous and crystalline Ga2S3. []

- Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) are valuable for visualizing the morphology and size of Ga2S3 nanoparticles. []

- Spectroscopic Methods: Infrared (IR) spectroscopy [], X-ray photoelectron spectroscopy (XPS) [], and UV-Vis spectroscopy [] are used to probe the chemical composition, bonding, and optical properties of Ga2S3.

Q6: How does the oxidation of this compound occur, and what are its implications?

A: Research indicates that Thiobacillus ferrooxidans, a bacterium known for oxidizing sulfide minerals, can oxidize both natural gallium-bearing chalcopyrite and synthetic Ga2S3. [] This bacterial oxidation process can occur either directly or indirectly, impacting the extraction and recovery of gallium from its sulfide ores.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)